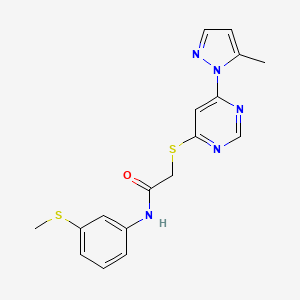
2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure of this compound suggests that it contains a pyrimidine ring, which is a common feature in many pharmaceuticals, and a thioacetamide bridge, which could imply potential reactivity or biological interaction.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the use of N-aryl-2-chloroacetamides as electrophilic building blocks has been reported for the formation of thiazolo[3,2-a]pyrimidinone products . This process involves the elimination of by-products such as aniline or 2-aminobenzothiazole, and the yields are generally acceptable. The structure of the synthesized compounds is confirmed through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied, revealing that these molecules often adopt a folded conformation around the methylene carbon atom of the thioacetamide bridge . The pyrimidine ring tends to be inclined at a significant angle to the benzene ring, and intramolecular hydrogen bonding is observed, which stabilizes this conformation .
Chemical Reactions Analysis
Chemical reactions involving related compounds have been explored, such as the domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids . This reaction leads to the cleavage of the substrate and the formation of substituted pyrazoles and aniline. The reactivity of the resulting compounds depends on the electrophilicity of the α-carbon atom of the CH acids involved .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide" are not detailed in the provided papers, the properties of structurally similar compounds have been investigated. For example, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been carried out with the aim of discovering new anticancer agents . These compounds have been tested for their cytotoxic activity against various cancer cell lines, with some showing appreciable growth inhibition . This suggests that the compound may also possess interesting biological properties that could be explored further.
Scientific Research Applications
Anticancer Applications
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives and their potential as anticancer agents. For instance, new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their antitumor activity was evaluated against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity (El-Morsy et al., 2017). Another study designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, where one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Synthesis and Characterization
Research has also been conducted on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in organic synthesis (Rahmouni et al., 2014). This underscores the compound's utility in developing new chemical entities with potential biological activities.
Biological Evaluation
Further investigation into the biological activities of these compounds includes the synthesis and antimicrobial activity assessment of heterocycles incorporating antipyrine moiety, which shows the broader scope of pyrazolo[3,4-d]pyrimidine derivatives beyond anticancer applications (Bondock et al., 2008). Moreover, novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate their antitumor activity, demonstrating significant therapeutic potential (Alqasoumi et al., 2009).
properties
IUPAC Name |
2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-12-6-7-20-22(12)15-9-17(19-11-18-15)25-10-16(23)21-13-4-3-5-14(8-13)24-2/h3-9,11H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNUZVODLGLFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2522771.png)
![(1-methyl-5-{[4-(2-pyrimidinyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2522772.png)
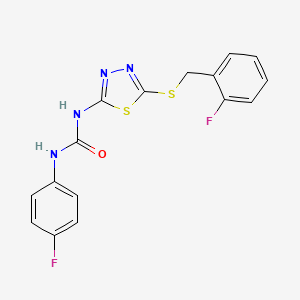
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)
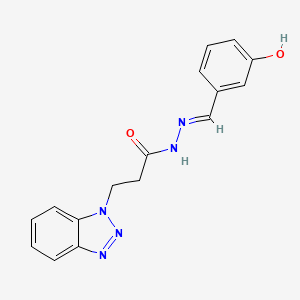
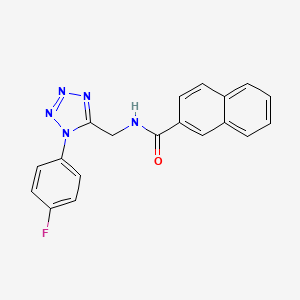
![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)
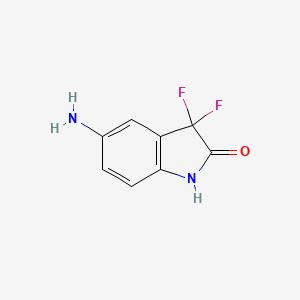
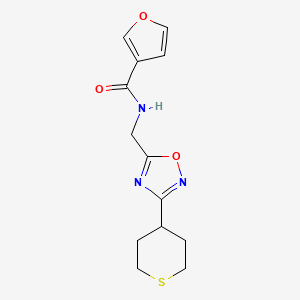
![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)
![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)
![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)